molecular formula C20H17N3O3S B2391156 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868369-82-8

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2391156
CAS No.: 868369-82-8
M. Wt: 379.43
InChI Key: IGPGOWICWCNZKH-MRCUWXFGSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound characterized by its unique structural features It contains a phthalimide moiety, a benzo[d]thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with a benzo[d]thiazole precursor under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the (Z)-isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different isomers or derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a different isomer

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds containing the phthalimide moiety, such as thalidomide, share structural similarities.

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole are structurally related due to the benzo[d]thiazole ring.

Uniqueness

What sets (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide apart is the combination of the phthalimide and benzo[d]thiazole moieties within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-8-12(2)17-15(9-11)22(3)20(27-17)21-16(24)10-23-18(25)13-6-4-5-7-14(13)19(23)26/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPGOWICWCNZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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